molecular formula C17H16N4O2S B2397545 Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396864-86-0

Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone

Cat. No. B2397545
CAS RN: 1396864-86-0
M. Wt: 340.4
InChI Key: BTMMBWBQFRVDQM-UHFFFAOYSA-N
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Description

“Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .


Synthesis Analysis

The synthesis of such compounds often involves a series of reactions. For instance, in the synthesis of related compounds, an initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ . In another example, intermediates were produced through a Suzuki coupling reaction, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its functional groups and the conditions under which the reactions are carried out. As mentioned earlier, the synthesis of related compounds involves reactions such as the aza-Michael type addition–elimination mechanism and Suzuki-Miyaura coupling .

Scientific Research Applications

Molecular Interactions and Pharmacological Potential

Research on compounds structurally related to Pyrazolo[1,5-a]pyridin-3-yl derivatives has shown significant interactions with biological receptors, highlighting their potential as pharmacological agents. For example, studies on cannabinoid receptor antagonists have provided insights into the molecular interactions and binding affinities of similar compounds, suggesting applications in drug discovery and development (Shim et al., 2002).

Heterocyclic Chemistry and Drug Design

The exploration of heterocyclic cores, such as pyrazolo[1,5-a]pyridine, is a key area of interest in medicinal chemistry. These studies focus on synthesizing small molecules with heterocyclic cores to evaluate their affinity for various biological targets, such as histamine receptors, demonstrating the versatility of these compounds in therapeutic applications (Swanson et al., 2009).

Anticancer Activity

Research on anthranilamide–pyrazolo[1,5-a]pyrimidine conjugates has revealed significant anticancer activity in cervical cancer cells, with some compounds inducing cell cycle arrest and apoptosis through the activation of p53, a crucial tumor suppressor protein. This suggests potential therapeutic applications for Pyrazolo[1,5-a]pyridin-3-yl derivatives in cancer treatment (Kamal et al., 2012).

Synthesis and Biological Evaluation

The synthesis of novel compounds with the Pyrazolo[1,5-a]pyridin-3-yl motif and their biological evaluation, especially in terms of antimicrobial and antiviral activities, underscores the chemical class's relevance in developing new therapeutic agents. These studies highlight the potential of these compounds to serve as leads for the development of new drugs with specific biological activities (Attaby et al., 2006; Sanjeeva et al., 2022).

Safety and Hazards

The safety and hazards associated with “Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone” would depend on factors such as its toxicity, reactivity, and environmental impact. Some related compounds have been found to be non-toxic to human cells .

Future Directions

The future directions for research on “Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone” could include further exploration of its potential uses in medicinal chemistry and material science, as well as detailed studies of its synthesis, properties, and mechanism of action .

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidines, to which this compound belongs, have been shown to interact with various enzymes and proteins

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells . These effects can include changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been shown to have changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters or binding proteins, and can influence the compound’s localization or accumulation .

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

properties

IUPAC Name

[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)14-11-18-21-5-2-1-3-15(14)21/h1-5,10-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMMBWBQFRVDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CSC=C2)C(=O)C3=C4C=CC=CN4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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